molecular formula C24H25ClN4O B11667730 2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-(naphthalen-1-YL)methylidene]acetohydrazide

2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-(naphthalen-1-YL)methylidene]acetohydrazide

Cat. No.: B11667730
M. Wt: 420.9 g/mol
InChI Key: BDEUDPVCYGBVCA-QQXSKIMKSA-N
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Description

2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-(naphthalen-1-YL)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring, a chlorophenyl group, and a naphthylmethylidene moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-(naphthalen-1-YL)methylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzyl chloride with piperazine to form 4-[(2-chlorophenyl)methyl]piperazine. This intermediate is then reacted with naphthalen-1-carbaldehyde and acetohydrazide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-(naphthalen-1-YL)methylidene]acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-(naphthalen-1-YL)methylidene]acetohydrazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-(naphthalen-1-YL)methylidene]acetohydrazide involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-(naphthalen-1-YL)methylidene]acetohydrazide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C24H25ClN4O

Molecular Weight

420.9 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(Z)-naphthalen-1-ylmethylideneamino]acetamide

InChI

InChI=1S/C24H25ClN4O/c25-23-11-4-2-7-21(23)17-28-12-14-29(15-13-28)18-24(30)27-26-16-20-9-5-8-19-6-1-3-10-22(19)20/h1-11,16H,12-15,17-18H2,(H,27,30)/b26-16-

InChI Key

BDEUDPVCYGBVCA-QQXSKIMKSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C\C3=CC=CC4=CC=CC=C43

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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